5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one
Description
5-Nitro-6-(1H-pyrazol-3-yl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one (a six-membered lactam ring) substituted at the 5-position with a nitro (-NO₂) group and at the 6-position with a 1H-pyrazol-3-yl moiety. The nitro group imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Properties
IUPAC Name |
5-nitro-6-(1H-pyrazol-5-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c13-7-2-1-6(12(14)15)8(10-7)5-3-4-9-11-5/h3-4,6,8H,1-2H2,(H,9,11)(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHLORKVZDLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitro-substituted piperidine derivative with a pyrazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-amino-6-(1H-pyrazol-3-yl)piperidin-2-one, while substitution reactions can introduce various functional groups at the nitro position .
Scientific Research Applications
5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole moiety can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Compound 1: 5-Nitro-6-(1,2,5-Trimethyl-1H-Pyrrol-3-yl)piperidin-2-one
Structural Differences :
- Piperidinone Substituents: Retains the 5-nitro group but replaces the pyrazole with a 1,2,5-trimethylpyrrol-3-yl group.
- Heterocycle : Pyrrole (one nitrogen atom) vs. pyrazole (two nitrogen atoms). The pyrrole ring is substituted with three methyl groups, increasing steric bulk.
Electronic and Steric Effects :
- Pyrrole is less polarizable than pyrazole due to fewer nitrogen atoms, which may weaken noncovalent interactions (e.g., hydrogen bonding) .
Molecular Formula : C₁₂H₁₇N₃O₃
Implications :
- Increased lipophilicity from methyl groups may enhance membrane permeability but reduce aqueous solubility.
- The absence of pyrazole’s second nitrogen limits hydrogen-bonding capability, altering interaction profiles in biological targets.
Compound 2: 5-Amino-6-(1-Ethyl-1H-Pyrazol-5-yl)piperidin-2-one
Structural Differences :
- Piperidinone Substituents: Nitro (-NO₂) replaced by an amino (-NH₂) group, converting an electron-withdrawing group to an electron-donating one.
- Heterocycle : Pyrazole substituted with an ethyl group at the 1-position (vs. unsubstituted pyrazole in the target compound).
Electronic and Solubility Effects :
- Ethyl substitution on pyrazole adds moderate steric bulk and lipophilicity compared to the parent pyrazole.
Molecular Formula : C₁₀H₁₆N₄O
Implications :
- Higher solubility in polar solvents due to the amino group’s hydrogen-bonding capacity.
- The ethyl group may improve metabolic stability by shielding reactive sites but could reduce binding to hydrophilic targets.
Comparative Analysis Table
| Property | Target Compound | Compound 1 (Trimethylpyrrole) | Compound 2 (Amino-Ethylpyrazole) |
|---|---|---|---|
| Piperidinone Substituent | 5-NO₂, 6-pyrazole | 5-NO₂, 6-trimethylpyrrole | 5-NH₂, 6-ethylpyrazole |
| Heterocycle Type | Pyrazole (2 N atoms) | Pyrrole (1 N atom) | Pyrazole (2 N atoms) |
| Key Functional Groups | Nitro, lactam | Nitro, lactam, methyl | Amino, lactam, ethyl |
| Molecular Formula | C₈H₈N₄O₃ | C₁₂H₁₇N₃O₃ | C₁₀H₁₆N₄O |
| Electron Effects | Strongly electron-withdrawing (NO₂) | Electron-withdrawing (NO₂) | Electron-donating (NH₂) |
| Steric Bulk | Moderate | High (trimethyl) | Moderate (ethyl) |
| Solubility | Moderate (polar aprotic solvents) | Low (lipophilic methyl groups) | High (polar protic solvents) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
